bipinnatone A
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Overview
Description
Bipinnatone A is a member of the class of dihydrochalones that is dihydrochalcone hydroxylated at C-2', C-4', C-6' and C-4 and substituted by a farnesyl group at C-3. It is isolated from the aerial parts of Boronia bipinnata and exhibits antimalarial activity. It has a role as a metabolite and an antimalarial. It is a member of dihydrochalcones and a polyphenol.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Bipinnatone A : Zhao et al. (2011) achieved the first total syntheses of this compound and B, starting from commercially available phloroglucinol and p-hydroxybenzaldehyde. This synthesis involved key steps like Aldol reaction and aryl-alkylation (Zhao et al., 2011).
Biological and Pharmacological Activities
- Inhibition of Malarial Parasite Enzyme : Carroll et al. (2008) found that this compound, isolated from the Queensland shrub Boronia bipinnata, inhibited the malarial parasite enzyme target hemoglobinase II, indicating its potential as an anti-malarial agent (Carroll et al., 2008).
Other Related Research
Protective Effects Against Liver Fibrosis : Yuan et al. (2008) noted that total flavonoids of Bidens bipinnata L., which may include this compound, had protective effects against carbon tetrachloride-induced liver fibrosis in rats, suggesting its potential role in liver health (Yuan et al., 2008).
Calcium Channel Blocking Activity : Rahman et al. (2013) studied Desmostachya bipinnata and its application in gut and airways disorders. While this compound is not directly mentioned, it is relevant to consider the overall pharmacological profile of the plant (Rahman et al., 2013).
Antioxidative and Antigenotoxic Activity : A study by Jang et al. (2008) on Cosmos bipinnatus, although not directly related to this compound, provides insights into the antioxidative and antigenotoxic activities of similar compounds, which could be relevant for further research (Jang et al., 2008).
Properties
Molecular Formula |
C30H38O5 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-[4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C30H38O5/c1-20(2)7-5-8-21(3)9-6-10-22(4)11-14-24-17-23(12-15-26(24)32)13-16-27(33)30-28(34)18-25(31)19-29(30)35/h7,9,11-12,15,17-19,31-32,34-35H,5-6,8,10,13-14,16H2,1-4H3/b21-9+,22-11+ |
InChI Key |
SJBBGMVJNAOUOI-VLURGLOZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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